![molecular formula C28H26Br2N2O2 B5012494 [1-[4-(4-Benzoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide](/img/structure/B5012494.png)
[1-[4-(4-Benzoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[4-(4-Benzoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide: is a complex organic compound characterized by its unique structure, which includes two pyridinium rings and a benzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-[4-(4-Benzoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide typically involves multiple steps:
Formation of the Pyridinium Rings: The initial step involves the formation of pyridinium rings through the reaction of pyridine with an appropriate alkylating agent.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyridinium compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling of the Pyridinium Rings: The two pyridinium rings are coupled using a butyl linker, which is introduced through a nucleophilic substitution reaction.
Formation of the Dibromide Salt: The final step involves the formation of the dibromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the pyridinium rings, converting them into pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the pyridinium nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-[4-(4-Benzoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool in biochemical assays and studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with cellular targets suggest possible applications in drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industrial applications, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mecanismo De Acción
The mechanism of action of [1-[4-(4-Benzoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- [1-[4-(4-Cyanopyridin-1-ium-1-yl)butyl]pyridin-1-ium-4-yl]-phenylmethanone
- [1-[4-(4-Methylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-4-yl]-phenylmethanone
Uniqueness
Compared to similar compounds, [1-[4-(4-Benzoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and contributes to its potential therapeutic applications.
Propiedades
IUPAC Name |
[1-[4-(4-benzoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O2.2BrH/c31-27(23-9-3-1-4-10-23)25-13-19-29(20-14-25)17-7-8-18-30-21-15-26(16-22-30)28(32)24-11-5-2-6-12-24;;/h1-6,9-16,19-22H,7-8,17-18H2;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWKERNSKOEVGM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=[N+](C=C2)CCCC[N+]3=CC=C(C=C3)C(=O)C4=CC=CC=C4.[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethoxyphenyl)-3-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B5012423.png)
![5-({[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5012432.png)
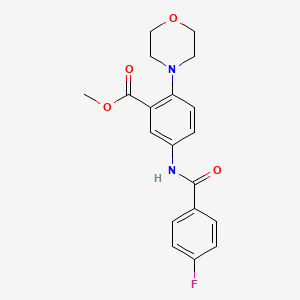
![N-(5-chloropyridin-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide](/img/structure/B5012452.png)
![ethyl S-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate](/img/structure/B5012460.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5012476.png)
![N-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide](/img/structure/B5012481.png)
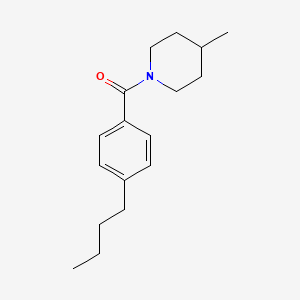
![N-(5-{1-[2-(mesitylamino)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-methylphenyl)-2-methylpropanamide](/img/structure/B5012485.png)
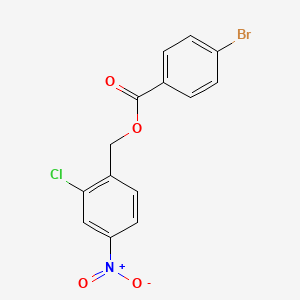
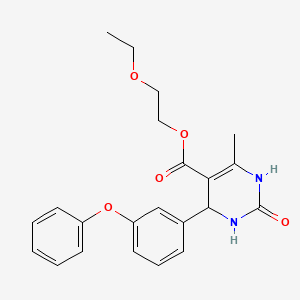
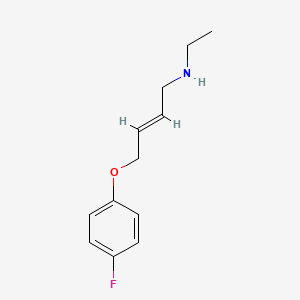
![4-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-methoxyphenol](/img/structure/B5012527.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-bromobenzamide](/img/structure/B5012535.png)
